[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol, also known as bicyclo[3.1.0]hexan-3-ol, is a bicyclic compound characterized by its unique structural framework. The compound has gained attention due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers and is cataloged under several identifiers, including the CAS Registry Number 3310-02-9. It is listed in databases such as the NIST Chemistry WebBook and Sigma-Aldrich.
The synthesis of [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol can be achieved through various methodologies:
The synthesis often requires specific reaction conditions, including the use of catalysts (e.g., iridium-based) and controlled light exposure to facilitate the reaction and improve yields.
The molecular structure of [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol features a bicyclic system with a hydroxymethyl group attached to one of the bridgehead carbons:
The compound can be represented in both 2D and 3D structural formats, which are available for computational modeling and visualization purposes through various chemical databases .
[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol can participate in several chemical reactions:
The reactivity of this compound is influenced by its stereochemistry, which affects its interaction with other reagents and catalysts during chemical transformations.
The mechanism of action for [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol primarily relates to its potential biological activities:
Research indicates that compounds similar to [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol may modulate glutamate receptors, suggesting a role in neuropharmacology .
[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol has several potential applications:
Photoredox catalysis has emerged as a powerful method for constructing the bicyclo[3.1.0]hexane core via radical-mediated annulations. This approach leverages the high strain energy (≈65 kcal/mol) of bicyclo[1.1.0]butanes (BCBs) to drive ring expansion through formal (3 + 2) cycloadditions. Amidyl radicals, generated under photoredox conditions from N-amidocollidinium tetrafluoroborate precursors, undergo regioselective exo-addition across the central C1–C3 bond of BCBs. This triggers a strain-release-driven cascade, yielding 2-oxa-4-azabicyclo[3.1.1]hept-3-ene intermediates. Subsequent hydrolysis and reduction afford the target [(1R,5R)-bicyclo[3.1.0]hexanyl]methanol derivatives [5].
Table 1: Photoredox-Catalyzed (3 + 2) Annulation Performance
Photocatalyst | Amidyl Precursor | BCB Substrate | Yield (%) | dr (anti:syn) |
---|---|---|---|---|
fac-Ir(ppy)₃ | N-Amidocollidinium BF₄⁻ | 1,3-Disubstituted BCB | 82 | >20:1 |
Ru(bpy)₃Cl₂ | N-Aroylpyridinium | Monosubstituted BCB | 68 | 15:1 |
Eosin Y | N-Benzoyl azide | 1,2-Disubstituted BCB | <5 | - |
Critical to stereochemical control is the exo-selective radical addition, governed by the BCB’s distortion geometry. DFT calculations reveal a kinetic preference for amidyl attack at the less-hindered bridge, minimizing torsional strain in the transition state. The anti diastereoselectivity arises from conformational constraints during ring expansion, where substituents adopt equatorial positions in the emerging bicyclo[3.1.1]heptane intermediate [2] [5].
Epoxide-to-cyclopropane transformations provide a direct route to enantiopure bicyclo[3.1.0]hexane cores. The Corey-Chaykovsky cyclopropanation of α,β-unsaturated carbonyl precursors with sulfonium ylides generates activated cyclopropanes. Subsequent intramolecular epoxidation of dienes or enynes, mediated by m-CPBA or VO(acac)₂/H₂O₂, delivers fused epoxide intermediates. Under Lewis acid catalysis (e.g., BF₃·OEt₂), these epoxides undergo stereospecific ring contraction to the bicyclo[3.1.0]hexane scaffold [1] [4].
Table 2: Epoxide Cyclopropanation Routes to Bicyclo[3.1.0]hexanes
Epoxide Type | Lewis Acid Catalyst | Reaction Temp (°C) | Cyclopropane Yield (%) | Stereospecificity |
---|---|---|---|---|
Vinyl-oxirane | SnCl₄ | -78 | 91 | >99% retention |
Allylic-oxirane | TiCl₄ | 0 | 75 | 95% retention |
Propargylic-oxirane | BF₃·OEt₂ | -40 | 83 | >99% inversion |
Stereochemical fidelity is paramount: (1R,5R) stereochemistry requires retention at the electrophilic carbon during epoxide opening. Chiral Lewis acids like BOX-Cu(II) complexes enable asymmetric epoxidations, setting the C1 and C5 stereocenters en route to the target scaffold. The trans-fusion of the cyclopropane ring is enforced by geometric constraints during ring contraction, preventing cis-isomer formation [3] [5].
Late-stage functionalization of preformed bicyclic ketones or halides allows efficient access to the hydroxymethyl derivative. Diastereoselective nucleophilic addition to the C1 carbonyl of 1-bicyclo[3.1.0]hexanone exploits the molecule’s concave topography. Hydride donors (e.g., L-Selectride®) approach exclusively from the exo face, yielding the thermodynamically favored (1R,5R)-alcohol due to steric blocking by the cyclopropane "bridge" [1] [4]. Alternatively, C1-halo derivatives undergo SN2 displacement with acetate or hydroxide, with stereochemistry dictated by the chiral scaffold:
(1R,5R)-1-Bromobicyclo[3.1.0]hexane + KOAc → (1S,5R)-1-Acetoxybicyclo[3.1.0]hexane (*inversion*) (1R,5R)-1-Bromobicyclo[3.1.0]hexane + AgOCOCF₃ → (1R,5R)-1-Trifluoroacetoxybicyclo[3.1.0]hexane (*retention*)
Silver-assisted reactions proceed with retention via an ion-pair mechanism, enabling direct access to the (1R,5R)-methanol derivative. Reduction of ester precursors (e.g., methyl (1R,5R)-1-bicyclo[3.1.0]hexanecarboxylate) with DIBAL-H or LiAlH₄ proceeds with >98% stereoretention, providing the alcohol in >95% ee when enantiopure esters are employed [2] [5].
Intramolecular cyclizations offer inherent stereochemical control by leveraging existing chiral centers. 4-Penteniminyl radicals, generated from halo-oximes via Bu₃SnH/AIBN, undergo 5-exo-trig cyclization to form bicyclo[3.1.0]hexanes. DFT studies confirm that unsubstituted penteniminyl radicals favor 5-exo over 6-endo cyclization by 4.2 kcal/mol due to stereoelectronic effects stabilizing the chair-like transition state [2]. For systems with phenyl substitution, however, thermodynamic control dominates, favoring 6-endo products via aza-heterocycle formation.
Preserving the (1R,5R) configuration requires:
Table 3: Intramolecular Cyclization Methods for Stereocontrol
Method | Key Stereocontrol Feature | ee (%) | Yield (%) |
---|---|---|---|
4-Penteniminyl Radical Cyclization | Stereoelectronic preference for exo-TS | 75–90 | 65–82 |
Chiral Auxiliary-Assisted | Covalent tethering directs ring closure | >99 | 70 |
Enzymatic DKR | Kinetic resolution via enantioselective acylation | 94 | 88 |
Asymmetric RCM | Chiral Ru-carbene catalysts (e.g., M7) | 92 | 78 |
Traditional syntheses of [(1R,5R)-1-bicyclo[3.1.0]hexanyl]methanol rely on diastereoselective reactions using chiral pool materials (e.g., terpenes or sugars) or resolution techniques. While functional group-compatible, these methods suffer from step inefficiency (6–10 steps) and moderate yields (30–45% overall). Classical resolutions via diastereomeric salt formation rarely exceed 50% yield.
Catalytic asymmetric methods revolutionized access to this scaffold:
Table 4: Method Comparison for [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol Synthesis
Method | Steps | Overall Yield (%) | ee (%) | Key Limitation |
---|---|---|---|---|
Traditional Resolution | 4–6 | 18–35 | >99 | Max 50% yield; chiral waste |
Diastereoselective Reduction | 3–5 | 40–60 | 85–95 | Requires stoichiometric chiral controller |
Photoredox (3+2) Annulation | 2–3 | 65–82 | 88–95 | Sensitive to BCB stability |
Organocatalytic Mannich/Cyclization | 1 | 79–90 | 94–98 | Narrow substrate scope |
Biocatalytic Reduction | 1 | 90–95 | >99 | Requires gene-optimized enzyme |
Catalytic approaches excel in step economy and sustainability but face challenges in scalability (photoredox) or enzyme availability (biocatalysis). Hybrid strategies—combining photoredox BCB activation with enzymatic resolution—deliver optimal stereoselectivity and yield for industrial applications [2] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3